Cas no 7280-81-1 (3-Benzyladenine)

3-Benzyladenine 化学的及び物理的性質
名前と識別子
-
- 3H-Purin-6-amine,3-(phenylmethyl)-
- 3-Benzyl-3H-Purin-6-Amine
- 3-BENZYLADENINE
- 3-benzylpurin-6-amine
- 3-benzyl-3H-purin-6-ylamine
- 3-Benzyl-7-methyladenin
- 3-Benzyl-adenin
- 3-Bzade
- 3H-Purin-6-amine,3-(phenylmethyl)
- 6-Amino-3-benzylpurin
- Adenine,3-benzyl
- benzyl-3 adenine
- BDBM50488844
- NSC76926
- AB-323/13887461
- NCIOpen2_003912
- NSC 76926
- DTXSID30223124
- CS-0359756
- Oprea1_165750
- 3-benzyl-7H-purin-6-imine
- SCHEMBL5352368
- 3-Benzyladenine, 95%
- FT-0752309
- 3H-Purin-6-amine, 3-(phenylmethyl)-
- MFCD02167626
- 7280-81-1
- Adenine, 3-benzyl-
- NSC-76926
- CHEMBL2296739
- DB-081554
- 3-Benzyladenine
-
- MDL: MFCD02167626
- インチ: InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2
- InChIKey: ZRRXJVVXTVXDII-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2C=NC(=C3C2=NC=N3)N
計算された属性
- 精确分子量: 225.10100
- 同位素质量: 225.10144537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.1Ų
- XLogP3: 1.3
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 268-275 °C
- Boiling Point: 373.4±52.0 °C at 760 mmHg
- フラッシュポイント: 179.6±30.7 °C
- PSA: 69.62000
- LogP: 2.03800
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3-Benzyladenine Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- Risk Phrases:R22; R37/38; R41
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
3-Benzyladenine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM236656-1g |
3-Benzyl-3H-purin-6-amine |
7280-81-1 | 97% | 1g |
$*** | 2023-05-29 | |
Alichem | A019141485-500mg |
3-Benzyladenine |
7280-81-1 | 95% | 500mg |
$726.19 | 2023-09-01 | |
TRC | B130408-10mg |
3-Benzyladenine |
7280-81-1 | 10mg |
$ 71.00 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1257139-100mg |
3H-Purin-6-amine,3-(phenylmethyl)- |
7280-81-1 | 95% | 100mg |
$105 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-231480-100 mg |
3-Benzyladenine, |
7280-81-1 | 100MG |
¥1,098.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-231480-100mg |
3-Benzyladenine, |
7280-81-1 | 100mg |
¥1098.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430426-100mg |
3-Benzyl-3H-purin-6-amine |
7280-81-1 | 97% | 100mg |
¥577.00 | 2024-07-29 | |
1PlusChem | 1P005F2Q-1g |
3H-Purin-6-amine,3-(phenylmethyl)- |
7280-81-1 | 97% | 1g |
$271.00 | 2023-12-16 | |
eNovation Chemicals LLC | Y1257139-250mg |
3H-Purin-6-amine,3-(phenylmethyl)- |
7280-81-1 | 95% | 250mg |
$140 | 2024-06-07 | |
eNovation Chemicals LLC | Y1257139-250mg |
3H-Purin-6-amine,3-(phenylmethyl)- |
7280-81-1 | 95% | 250mg |
$140 | 2025-02-24 |
3-Benzyladenine 関連文献
-
1. Chapter 14. Biological chemistry. Part (iv) Nucleic acidsR. J. H. Davies Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1975 72 396
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L. Crombie,V. Gold,N. M. Atherton,J. N. Murrell,D. J. Millen,R. F. M. White,B. Capon,C. W. Rees,C. J. Timmons,E. S. Waight,D. Bryce-Smith,J. D. Connolly,K. H. Overton,G. W. H. Cheeseman,J. D. Hobson,J. S. Whitehurst,D. H. Hutson,D. J. Manners,T. L. V. Ulbricht Annu. Rep. Prog. Chem. 1964 61 193
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3. The preparation and properties of some benzylated nucleosidesP. Brookes,A. Dipple,P. D. Lawley J. Chem. Soc. C 1968 2026
-
J. R. Jones,S. E. Taylor Chem. Soc. Rev. 1981 10 329
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5. Proton transfer from heterocyclic compounds. Part III. Adenine and adenosineJohn A. Elvidge,John R. Jones,Conor O'Brien,E. Anthony Evans,Hilary C. Sheppard J. Chem. Soc. Perkin Trans. 2 1973 2138
3-Benzyladenineに関する追加情報
3-Benzyladenine: A Comprehensive Overview
3-Benzyladenine (CAS No. 7280-81-1) is a biologically active compound that has garnered significant attention in various fields, including pharmacology, agriculture, and biotechnology. This compound, also known as benzylated adenine, is a derivative of adenine, a fundamental component of nucleic acids. Its unique structure and properties make it a versatile molecule with potential applications in drug development and plant growth regulation.
The chemical structure of 3-Benzyladenine consists of an adenine ring system with a benzyl group attached at the 3-position. This substitution imparts distinct chemical and biological properties compared to its parent compound, adenine. Recent studies have highlighted its role as a bioactive molecule capable of influencing cellular processes, particularly in the context of plant physiology and human health.
One of the most notable applications of 3-Benzyladenine is in plant science. It has been identified as a key ingredient in plant growth regulators (PGRs), which are widely used to enhance crop yield and quality. Research published in the *Journal of Agricultural and Food Chemistry* demonstrates that 3-Benzyladenine can stimulate plant growth by promoting cell division and elongation. This finding has significant implications for sustainable agriculture, as it offers a natural alternative to synthetic PGRs that may have adverse environmental impacts.
In the realm of pharmacology, 3-Benzyladenine has shown promise as a potential therapeutic agent. Studies conducted at the University of California, Berkeley, reveal that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, its ability to modulate cellular signaling pathways suggests its potential role in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
The synthesis of 3-Benzyladenine involves a multi-step process that begins with the isolation of adenine from natural sources or through chemical synthesis. The benzyl group is then introduced via nucleophilic substitution or coupling reactions, depending on the desired stereochemistry and purity. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing 3-Benzyladenine, reducing the overall carbon footprint associated with its production.
From an environmental perspective, understanding the fate and transport of 3-Benzyladenine in ecosystems is crucial for assessing its potential risks. Research published in *Environmental Science & Technology* indicates that this compound undergoes rapid degradation under sunlight exposure, minimizing its persistence in aquatic environments. However, further studies are required to evaluate its long-term effects on non-target organisms and soil microbiota.
In conclusion, 3-Benzyladenine (CAS No. 7280-81-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its role as a plant growth regulator and potential therapeutic agent underscores its importance in modern science. As research continues to uncover new insights into its biological functions and environmental impact, 3-Benzyladenine is poised to play an increasingly significant role in advancing sustainable agriculture and human health.
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